molecular formula C16H24N4O4 B12612838 1-Formyl-L-prolyl-L-prolyl-L-prolinamide CAS No. 880637-74-1

1-Formyl-L-prolyl-L-prolyl-L-prolinamide

Cat. No.: B12612838
CAS No.: 880637-74-1
M. Wt: 336.39 g/mol
InChI Key: FTHBFASRRMEYEI-AVGNSLFASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Formyl-L-prolyl-L-prolyl-L-prolinamide can be synthesized starting from L-proline. One method involves forming L-proline methyl ester hydrochloride, followed by ammonolysis to obtain a synthetic solution containing L-prolinamide. The residual L-prolinamide hydrochloride in the synthetic solution is decomposed into L-prolinamide by an inorganic base under a non-aqueous environment, effectively removing byproducts and impurities .

Another method involves the racemization-free and scalable amidation of L-proline in organic media using ammonia and a biocatalyst. This method employs an immobilized enzyme variant, CalBopt-24 T245S, in 2-methyl-2-butanol at 70°C, achieving high L-prolinamide concentrations with excellent optical purity .

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of biocatalysts and optimized reaction conditions ensures high yield and purity, making the process suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-Formyl-L-prolyl-L-prolyl-L-prolinamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s structure, which includes multiple amide groups and pyrrolidine rings, allows it to participate in these reactions under specific conditions.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and solvents that facilitate the reaction.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with modified functional groups.

Scientific Research Applications

1-Formyl-L-prolyl-L-prolyl-L-prolinamide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as an intermediate in the synthesis of various compounds. In biology and medicine, it serves as a building block for peptides and proteins, and its derivatives are studied for their potential therapeutic properties. In industry, the compound is utilized in the production of pharmaceuticals and other chemical products .

Mechanism of Action

The mechanism of action of 1-Formyl-L-prolyl-L-prolyl-L-prolinamide involves its interaction with specific molecular targets and pathways. The compound’s amide groups and pyrrolidine rings allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

1-Formyl-L-prolyl-L-prolyl-L-prolinamide can be compared with other similar compounds, such as L-proline amide hydrolase (PAH) and prolyl aminopeptidases (PAP). These compounds share structural similarities, including the presence of amide groups and pyrrolidine rings. this compound is unique due to its specific arrangement of functional groups and its ability to participate in a wide range of chemical reactions .

List of Similar Compounds:
  • L-proline amide hydrolase (PAH)
  • Prolyl aminopeptidases (PAP)
  • Prolinases (Pro-Xaa dipeptidase)

These compounds share some structural features with this compound but differ in their specific applications and reactivity.

Properties

CAS No.

880637-74-1

Molecular Formula

C16H24N4O4

Molecular Weight

336.39 g/mol

IUPAC Name

(2S)-1-[(2S)-1-[(2S)-1-formylpyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C16H24N4O4/c17-14(22)11-4-2-8-19(11)16(24)13-6-3-9-20(13)15(23)12-5-1-7-18(12)10-21/h10-13H,1-9H2,(H2,17,22)/t11-,12-,13-/m0/s1

InChI Key

FTHBFASRRMEYEI-AVGNSLFASA-N

Isomeric SMILES

C1C[C@H](N(C1)C=O)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N

Canonical SMILES

C1CC(N(C1)C=O)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N

Origin of Product

United States

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